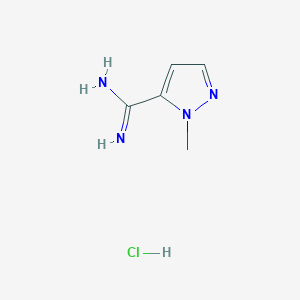
2-Methylpyrazole-3-carboximidamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methylpyrazole-3-carboximidamide;hydrochloride” is a chemical compound with the CAS number 2470436-65-6. It is also known as “Pyridine-2-carboximidamide hydrochloride” and "2-Amidinopyridine hydrochloride" . The compound is used in various industries, including the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “2-Methylpyrazole-3-carboximidamide;hydrochloride” is based on a pyrazole core, which is a five-membered ring with two nitrogen atoms . The exact structure would depend on the specific positions of the methyl and carboximidamide groups on the pyrazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-Methylpyrazole-3-carboximidamide;hydrochloride” are not available, pyrazoles in general are known to participate in a variety of reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .科学的研究の応用
Antitumor and Antimicrobial Applications
- Novel N-arylpyrazole-containing enaminones were synthesized, showing cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, indicating potential antitumor applications (S. Riyadh, 2011). Antimicrobial activity was also evaluated, demonstrating the potential of these compounds in combating microbial infections.
Antidepressant Properties
- A series of 3-ethoxyquinoxalin-2-carboxamides, synthesized using a similar intermediate process involving carbodiimide hydrochloride, exhibited significant anti-depressant-like activity in forced swim tests, suggesting their utility as novel antidepressants (R. Mahesh et al., 2011).
Anticonvulsant Activity and Sodium Channel Blocking
- New 3-aminopyrroles, which can be synthesized using similar chemical strategies, displayed considerable anticonvulsant activity with a lack of neurotoxicity, highlighting their potential as safer anticonvulsant medications (K. Unverferth et al., 1998).
Corrosion Inhibition
- Heterocyclic diazoles, including pyrazoles, were investigated as corrosion inhibitors of iron, showing a decrease in corrosion current and an increase in charge-transfer resistance. These findings suggest the application of such compounds in protecting metals against acidic corrosion (K. Babić-Samardžija et al., 2005).
Anticancer and Anti-inflammatory Agents
- Novel pyrazolopyrimidines derivatives were synthesized, displaying significant anticancer and anti-5-lipoxygenase activities, offering insights into their potential as therapeutic agents for cancer and inflammatory diseases (A. Rahmouni et al., 2016).
Safety and Hazards
Based on the available data, “2-Methylpyrazole-3-carboximidamide;hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
将来の方向性
The future directions for “2-Methylpyrazole-3-carboximidamide;hydrochloride” could involve further exploration of its potential applications in various fields, including pharmaceuticals and organic synthesis . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .
特性
IUPAC Name |
2-methylpyrazole-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-9-4(5(6)7)2-3-8-9;/h2-3H,1H3,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZKTRPQQGJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione](/img/structure/B2769698.png)

![N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide](/img/structure/B2769704.png)

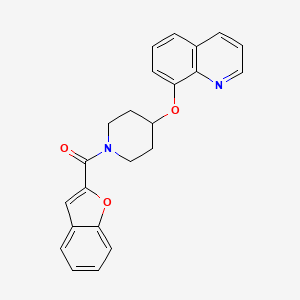
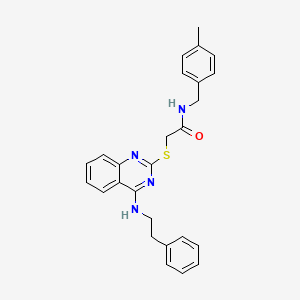
![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)
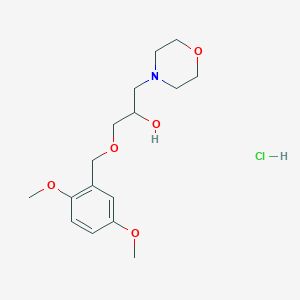
![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)
![N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769714.png)
![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
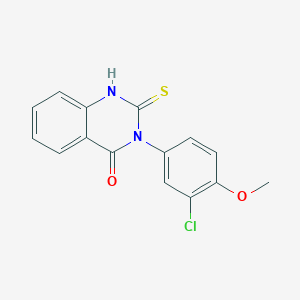
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)